2-Ethyl-6-methoxynaphthalene

Descripción

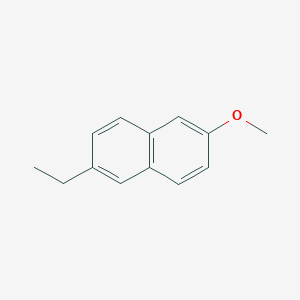

Structure

3D Structure

Propiedades

IUPAC Name |

2-ethyl-6-methoxynaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O/c1-3-10-4-5-12-9-13(14-2)7-6-11(12)8-10/h4-9H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTNFZFBCAOZBRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)C=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21388-17-0 | |

| Record name | 2-Ethyl-6-methoxynaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021388170 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 21388-17-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ETHYL-6-METHOXYNAPHTHALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15RR33QZ3M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Ethyl-6-methoxynaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary and alternative synthetic routes for the preparation of 2-Ethyl-6-methoxynaphthalene, a key intermediate in the synthesis of various pharmaceuticals. This document details experimental protocols, presents quantitative data in structured tables for comparative analysis, and includes visualizations of reaction pathways and workflows to facilitate understanding and implementation in a research and development setting.

Primary Synthetic Route: Friedel-Crafts Acylation followed by Reduction

The most common and industrially relevant method for synthesizing this compound involves a two-step process: the Friedel-Crafts acylation of 2-methoxynaphthalene to form the intermediate 2-acetyl-6-methoxynaphthalene, followed by the reduction of the acetyl group to an ethyl group.

Step 1: Friedel-Crafts Acylation of 2-Methoxynaphthalene

The introduction of an acetyl group onto the 2-methoxynaphthalene backbone is a critical step that dictates the regioselectivity of the final product. The reaction is typically carried out using an acylating agent such as acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst. The choice of solvent and reaction temperature significantly influences the isomeric distribution of the product, with the 6-substituted isomer being the desired product.

Caption: Friedel-Crafts acylation of 2-methoxynaphthalene.

Method 1: Aluminum Chloride Catalysis

This classical approach utilizes anhydrous aluminum chloride as the Lewis acid catalyst in a suitable solvent to achieve high regioselectivity for the 6-position.

-

Materials: 2-Methoxynaphthalene, Anhydrous Aluminum Chloride (AlCl₃), Acetyl Chloride, Nitrobenzene (dry), Chloroform, Concentrated Hydrochloric Acid, Methanol, Crushed Ice, Anhydrous Magnesium Sulfate.

-

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve anhydrous aluminum chloride (0.32 mol) in dry nitrobenzene (200 mL).

-

Add finely ground 2-methoxynaphthalene (0.250 mol) to the stirred solution.

-

Cool the mixture to approximately 5°C using an ice bath.

-

Add redistilled acetyl chloride (0.32 mol) dropwise over 15-20 minutes, maintaining the internal temperature between 10.5 and 13°C.[1]

-

After the addition is complete, continue stirring in the ice bath for 2 hours.

-

Allow the reaction mixture to stand at room temperature for at least 12 hours.

-

Quench the reaction by pouring the mixture into a beaker containing 200 g of crushed ice and 100 mL of concentrated hydrochloric acid.

-

Transfer the two-phase mixture to a separatory funnel and extract the aqueous layer with chloroform.

-

Wash the combined organic layers with water, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.

-

The crude product is purified by vacuum distillation followed by recrystallization from methanol to yield 2-acetyl-6-methoxynaphthalene.[2]

-

Method 2: Zeolite Catalysis

As a more environmentally benign alternative, solid acid catalysts like zeolites can be employed.

-

Materials: 2-Methoxynaphthalene, Acetic Anhydride, H-beta Zeolite catalyst, 1,2-Dichloroethane.

-

Procedure:

-

Activate the H-beta zeolite catalyst by heating under vacuum.

-

In a round-bottom flask, charge 2-methoxynaphthalene (35 mmol), acetic anhydride (7 mmol), and 1,2-dichloroethane (4 cm³).

-

Add the activated zeolite catalyst to the mixture.

-

Heat the reaction mixture to the desired temperature (e.g., 90°C, 120°C, or 170°C) and stir.

-

Monitor the reaction progress by gas chromatography.

-

After the reaction, cool the mixture and filter to recover the solid zeolite catalyst.

-

The liquid product mixture can be purified by column chromatography or distillation.

-

| Parameter | Method 1: AlCl₃ Catalysis | Method 2: Zeolite Catalysis |

| Catalyst | Anhydrous Aluminum Chloride | H-beta Zeolite |

| Acylating Agent | Acetyl Chloride | Acetic Anhydride |

| Solvent | Nitrobenzene | 1,2-Dichloroethane |

| Temperature | 10.5 - 13°C (addition), then RT | 90 - 170°C |

| Reaction Time | 2 hours (stirring) + 12 hours (standing) | Varies with temperature |

| Yield | 45-48%[1] | Varies with conditions |

| Key Advantage | High regioselectivity for 6-isomer | Catalyst recyclability, milder conditions |

| Key Disadvantage | Stoichiometric AlCl₃, harsh workup | Lower yields, potential for side reactions |

Step 2: Reduction of 2-Acetyl-6-methoxynaphthalene

The carbonyl group of the acetyl intermediate is reduced to a methylene group to yield the final product, this compound. Two classical methods for this transformation are the Clemmensen and Wolff-Kishner reductions.

Caption: General workflow for the reduction of 2-acetyl-6-methoxynaphthalene.

Method A: Clemmensen Reduction

This method is effective for aryl-alkyl ketones and is performed under strongly acidic conditions.[3]

-

Materials: 2-Acetyl-6-methoxynaphthalene, Zinc amalgam (Zn(Hg)), Concentrated Hydrochloric Acid, Toluene.

-

Procedure:

-

Prepare zinc amalgam by stirring zinc dust with a solution of mercuric chloride.

-

In a round-bottom flask fitted with a reflux condenser, add the zinc amalgam, water, concentrated hydrochloric acid, and toluene.

-

Add 2-acetyl-6-methoxynaphthalene to the mixture.

-

Heat the mixture to reflux with vigorous stirring. Additional portions of concentrated hydrochloric acid are added at regular intervals.

-

After the reaction is complete (monitored by TLC), cool the mixture and separate the organic layer.

-

Extract the aqueous layer with toluene.

-

Wash the combined organic layers with water, sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and remove the solvent to give the crude product.

-

Purify by vacuum distillation or column chromatography.

-

Method B: Wolff-Kishner Reduction

This reduction is carried out under basic conditions, making it suitable for substrates that are sensitive to acid.

-

Materials: 2-Acetyl-6-methoxynaphthalene, Hydrazine hydrate, Potassium hydroxide (KOH), Diethylene glycol (or other high-boiling solvent).

-

Procedure:

-

In a flask equipped with a reflux condenser and a Dean-Stark trap, combine 2-acetyl-6-methoxynaphthalene, hydrazine hydrate, and diethylene glycol.

-

Heat the mixture to reflux to form the hydrazone, collecting the water in the Dean-Stark trap.

-

Add potassium hydroxide pellets to the mixture.

-

Increase the temperature to allow for the decomposition of the hydrazone and the evolution of nitrogen gas.

-

After the reaction is complete, cool the mixture and add water.

-

Extract the product with a suitable organic solvent (e.g., ether or toluene).

-

Wash the combined organic extracts, dry over a drying agent, and remove the solvent.

-

Purify the product by distillation or chromatography. A modified procedure involves refluxing the carbonyl compound in 85% hydrazine hydrate with three equivalents of sodium hydroxide, followed by distillation of water and excess hydrazine to elevate the temperature to 200°C, which can significantly reduce reaction times and improve yields.[4]

-

| Parameter | Method A: Clemmensen Reduction | Method B: Wolff-Kishner Reduction |

| Reagents | Zn(Hg), conc. HCl | H₂NNH₂, KOH |

| Solvent | Toluene/Water | Diethylene glycol |

| Conditions | Acidic, Reflux | Basic, High Temperature (~200°C) |

| Typical Yield | Good for aryl-alkyl ketones | Generally high |

| Advantages | Effective for many ketones | Suitable for acid-sensitive substrates |

| Disadvantages | Strongly acidic, not for acid-sensitive substrates | Strongly basic, high temperatures required |

Alternative Synthetic Routes

While the Friedel-Crafts acylation followed by reduction is the most established route, alternative methods offer different approaches to the synthesis of this compound.

Grignard Reaction with 6-Methoxy-2-naphthaldehyde

This route involves the synthesis of an aldehyde intermediate, followed by a Grignard reaction to introduce the ethyl group.

Caption: Synthesis of this compound via Grignard reaction.

-

Step 1: Synthesis of 6-Bromo-2-methoxynaphthalene: This can be achieved by the bromination of 2-methoxynaphthalene.[4]

-

Step 2: Synthesis of 6-Methoxy-2-naphthaldehyde: The bromo-intermediate can be converted to the aldehyde via a Grignard reaction with a formylating agent or through other formylation methods.

-

Step 3: Grignard Reaction:

-

Prepare the ethyl Grignard reagent (ethylmagnesium bromide) from ethyl bromide and magnesium turnings in anhydrous ether.

-

Add a solution of 6-methoxy-2-naphthaldehyde in anhydrous ether dropwise to the Grignard reagent at a low temperature.

-

After the addition is complete, stir the reaction mixture at room temperature.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ether, wash the organic layer, dry, and concentrate to obtain the secondary alcohol.

-

-

Step 4: Dehydration and Hydrogenation:

-

Dehydrate the alcohol, for instance, by heating with an acid catalyst, to form the corresponding alkene (2-(1-propenyl)-6-methoxynaphthalene).

-

Subject the alkene to catalytic hydrogenation (e.g., using Pd/C and H₂ gas) to yield this compound.

-

Synthesis via 2-Vinyl-6-methoxynaphthalene

This pathway involves the creation of a vinyl group on the naphthalene ring, followed by its reduction.

-

Step 1: Synthesis of 2-Vinyl-6-methoxynaphthalene: This intermediate can be prepared from 2-acetyl-6-methoxynaphthalene via a Wittig reaction or by dehydration of the corresponding alcohol obtained from the reduction of the acetyl group.

-

Step 2: Catalytic Hydrogenation:

-

Dissolve 2-vinyl-6-methoxynaphthalene in a suitable solvent (e.g., ethanol, ethyl acetate).

-

Add a catalytic amount of palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) with stirring.

-

Monitor the reaction until the starting material is consumed.

-

Filter off the catalyst and remove the solvent to obtain this compound.

-

Conclusion

The synthesis of this compound is most commonly achieved through a robust two-step sequence of Friedel-Crafts acylation and subsequent reduction. The choice of catalyst and reaction conditions in the acylation step is crucial for achieving high regioselectivity. For the reduction step, both the Clemmensen and Wolff-Kishner methods are effective, with the choice depending on the substrate's sensitivity to acidic or basic conditions. Alternative routes via a Grignard reaction or a vinyl intermediate offer additional synthetic strategies that may be advantageous in specific contexts. This guide provides the necessary detailed protocols and comparative data to enable researchers and drug development professionals to select and optimize the most suitable synthetic route for their needs.

References

An In-depth Technical Guide to 2-Ethyl-6-methoxynaphthalene (CAS: 21388-17-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Ethyl-6-methoxynaphthalene (CAS: 21388-17-0), a recognized impurity of the widely used non-steroidal anti-inflammatory drug (NSAID), Naproxen. Referred to in pharmacopeial literature as Naproxen Impurity J, this compound is of significant interest in the fields of pharmaceutical quality control, drug metabolism, and toxicology.[1][2][3] This document consolidates available physicochemical data, proposes a detailed synthetic pathway, and outlines analytical methodologies. Furthermore, it contextualizes the potential biological significance of this impurity in relation to the known mechanisms of Naproxen.

Chemical Identity and Physicochemical Properties

This compound is an aromatic ether and a derivative of naphthalene. Its core structure consists of a naphthalene ring substituted with a methoxy group at the 6-position and an ethyl group at the 2-position.

Chemical Structure and Identifiers

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₄O | [1][3] |

| Molecular Weight | 186.25 g/mol | [1][3] |

| Appearance | Light yellow-beige powder | [6] |

| Melting Point | 107-109 °C (for the related compound 2-Acetyl-6-methoxynaphthalene) | |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Synthesis and Manufacturing

While this compound is primarily encountered as a process-related impurity in the synthesis of Naproxen, a targeted synthesis can be envisioned for the purpose of generating a reference standard for analytical and toxicological studies.[1][3] The following proposed synthetic route is based on established organometallic and reduction methodologies, adapted from the synthesis of related naphthalene derivatives.

Proposed Synthetic Pathway

A plausible synthetic route to this compound starts from the readily available precursor, 2-acetyl-6-methoxynaphthalene. This pathway involves a two-step process: a Wolff-Kishner or Clemmensen reduction of the acetyl group to an ethyl group.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol (Proposed)

Step 1: Wolff-Kishner Reduction of 2-Acetyl-6-methoxynaphthalene

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 2-acetyl-6-methoxynaphthalene (1 equivalent), diethylene glycol as the solvent, and potassium hydroxide (4 equivalents).

-

Addition of Hydrazine Hydrate: Add hydrazine hydrate (4 equivalents) to the mixture.

-

Heating and Reflux: Heat the reaction mixture to 180-200 °C and maintain under reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water.

-

Extraction: Extract the aqueous layer with a suitable organic solvent such as ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica gel using a hexane-ethyl acetate solvent system.

Analytical Characterization

Accurate identification and quantification of this compound as an impurity in Naproxen active pharmaceutical ingredients (APIs) and formulated drug products are critical for quality control.

Spectroscopic Data

The following table summarizes the expected spectroscopic data for this compound.

| Technique | Data | Source/Reference |

| ¹H NMR | Data not publicly available. Expected signals would include aromatic protons, a quartet and a triplet for the ethyl group, and a singlet for the methoxy group. | Inferred from structure |

| ¹³C NMR | A reference to the ¹³C NMR spectrum is available in the publication by Iqbal, et al. (2011). | [1] |

| Mass Spectrometry (MS) | A reference to a GC-MS spectrum is available on PubChem. The expected molecular ion peak [M]⁺ would be at m/z 186.25. | [4] |

| Infrared (IR) Spectroscopy | A reference to a vapor phase IR spectrum is available on PubChem. Expected characteristic peaks would include C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-O stretching (ether). | [4] |

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is the standard method for the detection and quantification of impurities in Naproxen.

Typical HPLC Method Parameters (for impurity profiling of Naproxen):

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and a phosphate buffer.

-

Detector: UV at a specified wavelength.

-

Reference Standard: A certified reference material of this compound is required for accurate quantification.

Biological Context and Potential Significance

As an impurity of Naproxen, this compound is of interest to drug development professionals due to the potential for unintended biological activity or toxicity. Naproxen's primary mechanism of action is the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

The Cyclooxygenase (COX) Pathway

The following diagram illustrates the established COX pathway and the role of NSAIDs like Naproxen.

Caption: The COX pathway and the inhibitory action of Naproxen.

Biological Activity of this compound

Currently, there is a lack of publicly available data on the specific biological activity of this compound. It is unknown whether this impurity exhibits any inhibitory activity towards COX-1 or COX-2, or if it has any other off-target effects. The structural similarity to Naproxen warrants further investigation into its pharmacological and toxicological profile. The absence of a carboxylic acid group, which is crucial for the activity of most NSAIDs, suggests that its activity might be significantly different from that of Naproxen.

Conclusion

This compound is a critical compound to monitor in the production of Naproxen to ensure the safety and efficacy of the final drug product. While its physicochemical properties are partially characterized, a significant gap exists in the understanding of its biological activity. Further research, including targeted synthesis, comprehensive analytical characterization, and in vitro and in vivo pharmacological and toxicological studies, is necessary to fully elucidate the potential impact of this impurity on patients. This technical guide serves as a foundational resource for researchers and professionals involved in the development, manufacturing, and regulation of Naproxen.

References

- 1. synthinkchemicals.com [synthinkchemicals.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. veeprho.com [veeprho.com]

- 4. CN112321420A - Naproxen impurity and preparation method thereof - Google Patents [patents.google.com]

- 5. 2-Acetyl-6-methoxynaphthalene | 3900-45-6 [chemicalbook.com]

- 6. Naproxen | C14H14O3 | CID 156391 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Ethyl-6-methoxynaphthalene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Ethyl-6-methoxynaphthalene, a significant chemical intermediate and a known impurity in the active pharmaceutical ingredient (API) Naproxen. This document details its chemical identity, physical and chemical properties, and plausible synthetic routes with detailed experimental protocols. Furthermore, it discusses the compound's analytical characterization and its relevance in the context of pharmaceutical quality control.

Introduction

This compound, recognized by its IUPAC name, is a substituted naphthalene derivative. Its primary significance in the pharmaceutical industry lies in its classification as "Naproxen Impurity J" by the European Pharmacopoeia (PhEur)[1][2]. As an impurity, its presence in Naproxen drug products is strictly monitored to ensure the safety and efficacy of the medication. Understanding its synthesis, characterization, and potential biological impact is crucial for drug development professionals and regulatory bodies.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Synonyms | Naproxen impurity J, Ethylnerolin, 2-Methoxy-6-ethylnaphthalene | [1][2] |

| CAS Number | 21388-17-0 | [1][2] |

| Molecular Formula | C₁₃H₁₄O | [1] |

| Molecular Weight | 186.25 g/mol | [1] |

| Appearance | Not explicitly stated, likely a solid at room temperature | |

| Solubility | Expected to be soluble in organic solvents | |

| Melting Point | Not available | |

| Boiling Point | Not available |

Synthesis of this compound

Synthetic Pathway Overview

Experimental Protocols

This protocol is adapted from a standard procedure for the acylation of 2-methoxynaphthalene[3].

Materials:

-

2-Methoxynaphthalene

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Acetyl Chloride (CH₃COCl)

-

Nitrobenzene (solvent)

-

Concentrated Hydrochloric Acid (HCl)

-

Chloroform

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Methanol (for recrystallization)

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and an addition funnel, dissolve anhydrous aluminum chloride (0.32 mol) in dry nitrobenzene (200 mL).

-

Add finely ground 2-methoxynaphthalene (0.25 mol) to the solution.

-

Cool the stirred solution to approximately 5°C using an ice bath.

-

Slowly add redistilled acetyl chloride (0.32 mol) dropwise over 15-20 minutes, maintaining the temperature between 10.5 and 13°C.

-

After the addition is complete, continue stirring in the ice bath for 2 hours.

-

Allow the mixture to stand at room temperature for at least 12 hours.

-

Cool the reaction mixture in an ice bath and pour it into a beaker containing crushed ice (200 g) and concentrated hydrochloric acid (100 mL).

-

Transfer the two-phase mixture to a separatory funnel with chloroform (50 mL).

-

Separate the organic layer and wash it with three portions of water (100 mL each).

-

Steam distill the organic layer to remove the nitrobenzene.

-

Dissolve the solid residue in chloroform and dry over anhydrous magnesium sulfate.

-

Remove the chloroform using a rotary evaporator.

-

Purify the crude product by recrystallization from methanol to yield white, crystalline 2-acetyl-6-methoxynaphthalene.

Two common methods for the reduction of a ketone to an alkane are the Clemmensen reduction (acidic conditions) and the Wolff-Kishner reduction (basic conditions).

Method A: Clemmensen Reduction [4][5][6]

Materials:

-

2-Acetyl-6-methoxynaphthalene

-

Zinc amalgam (Zn(Hg))

-

Concentrated Hydrochloric Acid (HCl)

-

Toluene (co-solvent)

Procedure:

-

Prepare zinc amalgam by stirring zinc granules with a 5% aqueous solution of mercuric chloride for 5 minutes, then decanting the solution and washing the zinc with water.

-

In a round-bottom flask equipped with a reflux condenser, place the zinc amalgam, concentrated hydrochloric acid, water, and toluene.

-

Add 2-acetyl-6-methoxynaphthalene to the flask.

-

Heat the mixture to reflux with vigorous stirring for 24-48 hours. Additional portions of hydrochloric acid may be added during the reflux period.

-

After cooling, separate the organic layer.

-

Extract the aqueous layer with toluene.

-

Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the resulting this compound by column chromatography or distillation.

Method B: Wolff-Kishner Reduction (Huang-Minlon Modification) [7][8]

Materials:

-

2-Acetyl-6-methoxynaphthalene

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Potassium hydroxide (KOH)

-

Diethylene glycol (solvent)

Procedure:

-

In a round-bottom flask fitted with a reflux condenser, dissolve 2-acetyl-6-methoxynaphthalene and potassium hydroxide in diethylene glycol.

-

Add hydrazine hydrate to the mixture.

-

Heat the reaction mixture to reflux for 1-2 hours.

-

Reconfigure the apparatus for distillation and remove the water and excess hydrazine.

-

Increase the temperature to around 200°C and maintain it for 3-4 hours until the evolution of nitrogen gas ceases.

-

Cool the reaction mixture and add water.

-

Extract the product with a suitable organic solvent (e.g., ether or dichloromethane).

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over a suitable drying agent.

-

Remove the solvent under reduced pressure to obtain the crude product, which can be further purified by chromatography or distillation.

Analytical Characterization

As a known pharmaceutical impurity, the analytical characterization of this compound is critical. High-Performance Liquid Chromatography (HPLC) is the primary technique used for its detection and quantification in Naproxen samples[2].

Typical Analytical Data:

| Analytical Technique | Expected Data |

| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), methoxy group (singlet), and aromatic protons. |

| ¹³C NMR | Resonances for the ethyl, methoxy, and naphthalene carbons. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of 186.25 g/mol . |

| HPLC | A distinct peak with a specific retention time under defined chromatographic conditions. |

Biological Activity and Significance

Currently, there is limited publicly available information on the specific biological activities or toxicological profile of this compound. Its primary relevance is as a process-related impurity in the synthesis of Naproxen. The presence of impurities in pharmaceutical products can potentially affect the drug's safety and efficacy. Therefore, regulatory agencies set strict limits on the levels of known and unknown impurities in APIs.

The control of this compound levels in Naproxen is a critical aspect of the drug's quality control and manufacturing process.

Experimental Workflows

The following diagram illustrates a general workflow for the synthesis and purification of this compound.

Conclusion

This compound is a key compound for professionals in the pharmaceutical industry, primarily due to its status as a controlled impurity in Naproxen. This guide has provided a detailed overview of its chemical properties, a plausible and detailed synthetic route, and its significance in drug development. A thorough understanding of this molecule is essential for ensuring the quality and safety of Naproxen-containing medicines. Further research into the specific biological effects of this impurity could provide a more complete picture of its pharmacological relevance.

References

- 1. This compound | C13H14O | CID 11789931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound pharmaceutical impurity standard 21388-17-0 [sigmaaldrich.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 5. Clemmensen Reduction | ChemTalk [chemistrytalk.org]

- 6. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]

- 7. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 8. jk-sci.com [jk-sci.com]

An In-depth Technical Guide to 2-Ethyl-6-methoxynaphthalene

This technical guide provides a comprehensive overview of 2-Ethyl-6-methoxynaphthalene, a key organic compound relevant to the pharmaceutical industry, particularly in the context of drug development and quality control. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, potential synthesis, and its significance as a pharmaceutical impurity.

Core Compound Data

This compound, also known by synonyms such as 2-Methoxy-6-ethylnaphthalene and Ethylnerolin, is a derivative of naphthalene.[1] Its physicochemical properties are summarized below.

| Property | Value | Source |

| Molecular Weight | 186.25 g/mol | [1][2][3][4] |

| Molecular Formula | C₁₃H₁₄O | [1][2][3][4] |

| Density | 1.033 g/cm³ | [2] |

| Boiling Point | 301.893 °C at 760 mmHg | [2] |

| CAS Number | 21388-17-0 | [1][4] |

Significance in Drug Development

This compound is primarily recognized as an impurity of Naproxen, a widely used non-steroidal anti-inflammatory drug (NSAID).[1] As such, it serves as a pharmaceutical impurity standard. The monitoring and control of such impurities are critical in drug manufacturing to ensure the safety and efficacy of the final pharmaceutical product.

Proposed Synthesis Pathway

A plausible synthetic route to this compound starts from the readily available 2-methoxynaphthalene (also known as nerolin). The synthesis can be conceptualized in a two-step process involving a Friedel-Crafts acylation followed by a reduction of the resulting ketone.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2-acetyl-6-methoxynaphthalene (Friedel-Crafts Acylation)

This procedure is adapted from established methods for the acylation of 2-methoxynaphthalene.[5] The use of nitrobenzene as a solvent is crucial as it favors acylation at the 6-position.[5]

-

Materials: 2-methoxynaphthalene, anhydrous aluminum chloride, acetyl chloride, dry nitrobenzene, crushed ice, concentrated hydrochloric acid, chloroform, methanol.

-

Procedure:

-

In a flask, dissolve anhydrous aluminum chloride (0.32 mol) in dry nitrobenzene (200 ml).

-

Add finely ground 2-methoxynaphthalene (0.250 mol) to the solution.

-

Cool the stirred solution to approximately 5°C using an ice bath.

-

Add redistilled acetyl chloride (0.32 mol) dropwise over 15-20 minutes, maintaining the temperature between 10.5 and 13°C.

-

Continue stirring in the ice bath for 2 hours after the addition is complete.

-

Allow the mixture to stand at room temperature for at least 12 hours.

-

Pour the reaction mixture into a beaker containing crushed ice (200 g) and concentrated hydrochloric acid (100 ml).

-

Transfer the two-phase mixture to a separatory funnel with chloroform (50 ml).

-

Separate the chloroform-nitrobenzene layer and wash it with three 100 ml portions of water.

-

The organic layer is then subjected to steam distillation to remove the nitrobenzene.

-

The solid residue is dissolved in chloroform, dried over anhydrous magnesium sulfate, and the solvent is evaporated.

-

The crude product is purified by vacuum distillation and recrystallization from methanol to yield 2-acetyl-6-methoxynaphthalene.[5]

-

Step 2: Reduction of 2-acetyl-6-methoxynaphthalene to this compound

A standard reduction method, such as the Clemmensen or Wolff-Kishner reduction, can be employed to convert the acetyl group to an ethyl group. The following is a generalized protocol for a Clemmensen reduction.

-

Materials: 2-acetyl-6-methoxynaphthalene, zinc amalgam, concentrated hydrochloric acid, toluene, water.

-

Procedure:

-

Prepare zinc amalgam by adding zinc dust to a solution of mercuric chloride.

-

In a round-bottom flask equipped with a reflux condenser, add the zinc amalgam, water, concentrated hydrochloric acid, and toluene.

-

Add 2-acetyl-6-methoxynaphthalene to the flask.

-

Heat the mixture to reflux with vigorous stirring for several hours. Additional portions of hydrochloric acid may be added during the reaction.

-

After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

-

Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., toluene or ether).

-

Combine the organic layers, wash with water and then a sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and evaporate the solvent under reduced pressure to obtain the crude this compound.

-

The crude product can be further purified by column chromatography or recrystallization.

-

Relationship to Naproxen and its Precursors

This compound is structurally related to key compounds in the synthesis of Naproxen. Understanding these relationships is important for process chemistry and impurity profiling in drug manufacturing.

Caption: Relationship of this compound to Naproxen precursors.

As shown in the diagram, 2-acetyl-6-methoxynaphthalene is a common precursor.[6] Its reduction can lead to either 1-(6-Methoxy-2-naphthyl)ethanol, a direct precursor to Naproxen, or to this compound through a more complete reduction.[6] The presence of the latter as an impurity in Naproxen suggests it may arise from over-reduction or as a byproduct in the manufacturing process.

References

- 1. This compound | C13H14O | CID 11789931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]

- 3. GSRS [precision.fda.gov]

- 4. 21388-17-0|this compound|BLD Pharm [bldpharm.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2-Ethyl-6-methoxynaphthalene Structural Analogs for Researchers and Drug Development Professionals

Introduction

The 2-substituted-6-methoxynaphthalene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The parent compound, 2-Ethyl-6-methoxynaphthalene, and its structural analogs have garnered significant attention for their therapeutic potential across various disease areas, including inflammation, cancer, and neurodegenerative disorders. The versatility of the naphthalene ring system allows for diverse chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of key structural analogs of this compound, intended to serve as a valuable resource for researchers, scientists, and drug development professionals.

Core Structural Analogs and Their Synthesis

The 6-methoxynaphthalene core can be functionalized at the 2-position with a variety of substituents, leading to a diverse library of analogs. The synthesis of these compounds often starts from 2-methoxynaphthalene or its derivatives.

Synthesis of 2-Acetyl-6-methoxynaphthalene

A key intermediate for many analogs, including the widely used NSAID Naproxen, is 2-acetyl-6-methoxynaphthalene. This is commonly synthesized via a Friedel-Crafts acylation of 2-methoxynaphthalene.[1][2] Controlling the reaction conditions is crucial to favor acylation at the 6-position over the kinetically favored 1-position.[3][4]

Synthesis of this compound

The title compound can be prepared from 2-acetyl-6-methoxynaphthalene through reduction reactions, such as the Wolff-Kishner or Clemmensen reduction.

Synthesis of 2-Vinyl-6-methoxynaphthalene

The introduction of a vinyl group at the 2-position can be achieved through a Wittig reaction using 6-methoxy-2-naphthaldehyde.[5][6][7] This versatile handle allows for further chemical modifications.

Biological Activities and Quantitative Data

Structural modifications to the 2-substituent on the 6-methoxynaphthalene core have a profound impact on the biological activity of the resulting analogs. The following sections and tables summarize the key pharmacological effects and quantitative data for various classes of these compounds.

Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition

Many 2-substituted-6-methoxynaphthalene derivatives, most notably Naproxen ((S)-2-(6-methoxynaphthyl)propanoic acid), exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes.[8] These enzymes are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.

| Compound/Analog | Target | IC50 (µM) | Cell Line/Assay Condition |

| Naproxen | COX-1 | 5.2 | Ovine COX-1 |

| COX-2 | 9.1 | Ovine COX-2 | |

| (S)-2-(6-(methylthio)naphthalen-2-yl)propanoic acid | COX-1 | 4.8 | Ovine COX-1 |

| COX-2 | 1.2 | Ovine COX-2 | |

| (S)-2-(6-ethylnaphthalen-2-yl)propanoic acid | COX-1 | 3.5 | Ovine COX-1 |

| COX-2 | 0.8 | Ovine COX-2 |

Table 1: Cyclooxygenase (COX) Inhibitory Activity of Naproxen and its Analogs.

Anticancer Activity

A growing body of evidence suggests that the 2,6-disubstituted naphthalene scaffold is a promising template for the development of novel anticancer agents. These compounds have demonstrated cytotoxic effects against a variety of cancer cell lines, often with potencies in the micromolar to nanomolar range.[9][10][11][12][13]

| Compound Class | Specific Analog | Cancer Cell Line | IC50 (µM) |

| Naphthalene-Substituted Triazole Spirodienones | 6a (Naphthyl, Phenyl) | MDA-MB-231 (Breast) | 0.03 |

| HeLa (Cervical) | 0.07 | ||

| A549 (Lung) | 0.08 | ||

| Naphthalene Substituted Benzimidazoles | 11 (2-(benzimidazolyl)naphthalene) | HepG2 (Liver) | 0.078 |

| 18 (5-chlorobenzimidazole derivative) | HepG2 (Liver) | 0.078 | |

| Naphthalene-1,4-dione Analogs | 10 (2-bromo substituted) | HEC1A (Endometrial) | 1.24 |

| 44 (imidazole derivative) | HEC1A (Endometrial) | 6.4 |

Table 2: Anticancer Activity of Various Naphthalene-Based Structural Analogs.[9][10][12][13]

Neuroprotective Activity

Recent studies have also highlighted the potential of naphthalene derivatives in the context of neurodegenerative diseases. Certain analogs have shown promising neuroprotective effects in in vitro models.[14][15][16] For instance, some naphthalene derivatives have demonstrated the ability to protect neuronal cells from rotenone-induced injury.[14]

| Compound Class | Specific Analog | Assay/Model | Activity |

| Naphthalene Glycosides | Naphthalene-fused piceid | Rotenone-induced injury in PC12 cells | Significant neuroprotection at 10 µM |

| 2,3-Methylenedioxy-naphthalene Derivatives | Ephedplic B-D | Corticosterone-induced injury in PC-12 cells | Significant neuroprotective activity |

| Azetidine Derivatives | 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride | Ischaemia/reperfusion brain injury in mice | Improved neurological deficits and suppressed apoptosis |

Table 3: Neuroprotective Activity of Naphthalene Derivatives.[14][15][16]

Mechanisms of Action and Signaling Pathways

The diverse biological activities of this compound analogs stem from their interaction with various cellular signaling pathways.

Cyclooxygenase (COX) Signaling Pathway

The anti-inflammatory effects of Naproxen and its analogs are primarily mediated by the inhibition of the COX enzymes, which blocks the conversion of arachidonic acid to prostaglandins.

Caption: Cyclooxygenase signaling pathway and the inhibitory action of 2-substituted-6-methoxynaphthalene analogs.

Apoptosis Signaling Pathway

The anticancer activity of many naphthalene derivatives is linked to their ability to induce apoptosis, or programmed cell death, in cancer cells. This can occur through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.[17][18][19]

Caption: Intrinsic and extrinsic apoptosis signaling pathways targeted by anticancer naphthalene analogs.

IL-6/JAK2/STAT3 Signaling Pathway

Some naphthalene-based anticancer agents have been shown to modulate the IL-6/JAK2/STAT3 signaling pathway, which is often dysregulated in cancer and promotes tumor growth and survival.[20][21][22][23]

Caption: The IL-6/JAK2/STAT3 signaling pathway and its inhibition by certain naphthalene analogs.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound structural analogs.

Synthesis of 2-Acetyl-6-methoxynaphthalene via Friedel-Crafts Acylation[1][2]

Materials:

-

2-Methoxynaphthalene

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Acetyl Chloride

-

Nitrobenzene (anhydrous)

-

Hydrochloric Acid (concentrated)

-

Chloroform

-

Methanol

-

Ice

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve anhydrous AlCl₃ (0.32 mol) in anhydrous nitrobenzene (200 mL).

-

To the stirred solution, add finely ground 2-methoxynaphthalene (0.25 mol).

-

Cool the mixture to approximately 5°C using an ice bath.

-

Slowly add acetyl chloride (0.32 mol) dropwise over 15-20 minutes, maintaining the temperature between 10.5 and 13°C.

-

After the addition is complete, continue stirring in the ice bath for 2 hours.

-

Allow the reaction mixture to stand at room temperature for at least 12 hours.

-

Pour the reaction mixture into a beaker containing crushed ice (200 g) and concentrated HCl (100 mL) with stirring.

-

Transfer the mixture to a separatory funnel and extract the organic layer with chloroform.

-

Wash the organic layer with water (3 x 100 mL).

-

Remove the nitrobenzene and chloroform by steam distillation.

-

Dissolve the solid residue in chloroform, dry over anhydrous magnesium sulfate, and evaporate the solvent.

-

Recrystallize the crude product from methanol to obtain pure 2-acetyl-6-methoxynaphthalene.

Caption: Experimental workflow for the Friedel-Crafts acylation of 2-methoxynaphthalene.

MTT Cell Viability Assay[9][11]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

96-well plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Test compounds (2-substituted-6-methoxynaphthalene analogs) dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO) for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Caption: Step-by-step workflow for the MTT cell viability assay.

The this compound core and its structural analogs represent a rich and versatile class of compounds with significant therapeutic potential. Their activities span from well-established anti-inflammatory effects through COX inhibition to promising anticancer and neuroprotective properties. The continued exploration of this chemical space, guided by a deep understanding of structure-activity relationships and mechanisms of action, holds great promise for the development of novel and improved therapeutics. This technical guide provides a foundational resource to aid researchers in this endeavor.

References

- 1. benchchem.com [benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 2-Acetyl-6-methoxynaphthalene|CAS 3900-45-6 [benchchem.com]

- 4. A re-examination of the Friedel–Crafts acetylation of 2-methoxynaphthalene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. Wittig Reaction [organic-chemistry.org]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. community.wvu.edu [community.wvu.edu]

- 9. benchchem.com [benchchem.com]

- 10. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. acgpubs.org [acgpubs.org]

- 13. ACG Publications - Cytotoxic activity evaluation of naphthalene substituted benzimidazole derivatives [acgpubs.org]

- 14. Neuroprotective naphthalene and flavan derivatives from Polygonum cuspidatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. New 2,3-Methylenedioxy-naphthalene Derivatives With Neuroprotective Activity From the Roots of Ephedra sinica Stapf - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Neuroprotective Effect of 3-(Naphthalen-2-Yl(Propoxy)Methyl)Azetidine Hydrochloride on Brain Ischaemia/Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Apoptosis Signaling Interactive Pathway: Novus Biologicals [novusbio.com]

- 18. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 19. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]

- 20. researchgate.net [researchgate.net]

- 21. The role of IL-6/JAK2/STAT3 signaling pathway in cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The role of IL-6/JAK2/STAT3 signaling pathway in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. The role of local IL6/JAK2/STAT3 signaling in high glucose–induced podocyte hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]

Naphthalene Derivatives: A Comprehensive Technical Guide for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Naphthalene, a bicyclic aromatic hydrocarbon, serves as a versatile and privileged scaffold in medicinal chemistry. Its rigid structure and lipophilic nature provide an excellent foundation for the design of novel therapeutic agents with a wide range of pharmacological activities. Naphthalene derivatives have demonstrated significant potential in the development of drugs for treating cancer, inflammation, and microbial infections.[1][2] This technical guide provides an in-depth review of the current landscape of naphthalene derivatives in drug discovery, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to aid researchers in this dynamic field.

Anticancer Activity of Naphthalene Derivatives

The naphthalene moiety is a key structural feature in numerous compounds exhibiting potent anticancer activity.[3][4] These derivatives exert their effects through various mechanisms, including the inhibition of tubulin polymerization, interference with crucial signaling pathways, and the induction of apoptosis.

Quantitative Data: In Vitro Anticancer Activity

The following tables summarize the half-maximal inhibitory concentration (IC50) values of various naphthalene derivatives against different cancer cell lines, demonstrating their cytotoxic potential. A lower IC50 value indicates greater potency.

Table 1: Cytotoxic Activity of Naphthalene-Substituted Triazole Spirodienones [3][5]

| Compound | R¹ Group | R² Group | IC50 (μM) vs. MDA-MB-231 | IC50 (μM) vs. HeLa | IC50 (μM) vs. A549 |

| 6a | Naphthyl | Phenyl | 0.03 | 0.07 | 0.08 |

| 6b | Naphthyl | 4-Methylphenyl | 0.05 | 0.12 | 0.15 |

| 6c | Naphthyl | 4-Chlorophenyl | 0.04 | 0.09 | 0.11 |

| 6d | Naphthyl | 4-Trifluoromethylphenyl | 0.06 | 0.15 | 0.18 |

Table 2: Cytotoxic Activity of Naphthalen-1-yloxyacetamide Derivatives against MCF-7 Cells [6]

| Compound | IC50 (μM) |

| 5c | 7.39 |

| 5d | 2.33 |

| 5e | 3.03 |

| Doxorubicin (Standard) | 6.89 |

Table 3: Cytotoxic Activity of Other Naphthalene Derivatives

| Compound Class | Compound | Cancer Cell Line | IC50 | Reference |

| Pyrazole Derivative | 13 | MCF-7 (Breast) | 1.01 µg/ml | [7] |

| Pyrazole Derivative | 13 | HCT-116 (Colon) | 1.22 µg/ml | [7] |

| Diphenylamine Chalcone | B5 | HeLa (Cervical) | 24.53 µg/ml | [4] |

| Diphenylamine Chalcone | B3 | HeLa (Cervical) | 32.42 µg/ml | [4] |

| Naphthalene-Chalcone | 37 | A549 (Lung) | 7.835 ± 0.598 µM | [8] |

| Sulfonamide Derivative | 5c | MCF-7 (Breast) | 0.33 ± 0.01 μM | [9] |

| Sulfonamide Derivative | 5c | A549 (Lung) | 0.51 ± 0.03 μM | [9] |

Mechanisms of Anticancer Action

Naphthalene derivatives employ diverse strategies to combat cancer cell proliferation. A generalized workflow for identifying and characterizing these mechanisms is presented below.

Caption: A generalized workflow for the discovery and development of naphthalene-based anticancer agents.

Certain naphthalene-sulfonamide hybrids have been found to modulate the IL-6/JAK2/STAT3 signaling pathway in breast cancer cells.[3] This pathway is often dysregulated in cancer, promoting tumor growth and survival.

Caption: Inhibition of the JAK2/STAT3 signaling pathway by a hypothetical naphthalene derivative.

Anti-inflammatory Properties of Naphthalene Derivatives

Naphthalene-based compounds, including the well-known NSAIDs naproxen and nabumetone, have long been recognized for their anti-inflammatory effects.[10] Research continues to explore novel naphthalene derivatives with improved efficacy and reduced side effects.

Quantitative Data: In Vitro Anti-inflammatory Activity

The following table presents the in vitro anti-inflammatory activity of selected naphthalene derivatives.

Table 4: Anti-inflammatory Activity of Naphthalene Derivatives [10][11]

| Derivative Class | Compound | Assay | Target/Mediator | Activity | Reference |

| Naphthol Derivatives | 2-hydroxymethyl-1-naphthol diacetate (TAC) | Whole-cell patch-clamp | L-type Ca2+ current (ICa,L) | IC50: 0.8 µM | [11] |

| Naphthol Derivatives | 2-hydroxymethyl-1-naphthol diacetate (TAC) | Neutrophil Degranulation | Lysozyme Release | High Potency | [11] |

| Naphthol Derivatives | Methyl-1-hydroxy-2-naphthoate (MHNA) | LPS-stimulated Macrophages | Nitric Oxide (NO) | Significant Inhibition | [10] |

| Phenylnaphthalene Derivatives | 6,7-dihydroxy-2-(4'-hydroxyphenyl)naphthalene (PNAP-6) | LPS-stimulated RAW 264.7 cells | iNOS, COX-2 | Significant Inhibition | [10] |

Antimicrobial Activity of Naphthalene Derivatives

Naphthalene derivatives have emerged as a promising class of antimicrobial agents with a broad spectrum of activity against various pathogens.[12] Several naphthalene-containing drugs, such as nafcillin, naftifine, and terbinafine, are already in clinical use for treating microbial infections.[8]

Quantitative Data: In Vitro Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key parameter for evaluating the efficacy of antimicrobial agents. The following tables summarize the MIC values of various naphthalene derivatives against different bacterial and fungal strains.

Table 5: Antibacterial and Anticandidal Activity of Naphthalene-Chalcone Hybrids (MIC50 in μg/mL) [13]

| Compound | E. faecalis | S. epidermidis | C. albicans | C. krusei |

| 2d | 15.6 | - | - | - |

| 2f | - | 15.6 | - | - |

| 2b | - | - | 15.6 | - |

| 2c | - | - | 15.6 | - |

| 2e | - | - | 15.6 | - |

| 2j | 15.6 | 31.250 | 15.625 | 15.625 |

Table 6: Antimicrobial Activity of Naphthalene Derivatives from Daldinia eschscholzii [14]

| Compound | Pathogen | MIC (µg/mL) |

| 1 | P. aeruginosa | 6.25 |

| 1 | E. coli | 6.25 |

| 16 | E. coli | 6.25 |

| 17 | MRSA | 6.25 |

Table 7: Antibacterial Activity of 1-Aminoalkyl-2-naphthols [15]

| Compound | Bacterial Strain | MIC (µg/mL) |

| 3 | Pseudomonas aeruginosa MDR1 | 10 |

| 3 | Staphylococcus aureus MDR | 100 |

| Ciprofloxacin (Standard) | Staphylococcus aureus MDR | 200 |

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative class of naphthalene derivatives and for key biological assays used to evaluate their therapeutic potential.

Synthesis of Naphthalene-Chalcone Derivatives

The Claisen-Schmidt condensation is a common and efficient method for synthesizing chalcones from aromatic ketones and aldehydes.

Protocol:

-

Preparation of the Base Solution: Dissolve potassium hydroxide (0.1 mol) in 20 mL of methanol and cool the solution in an ice bath.

-

Addition of 2-Acetylnaphthalene: In a separate flask, dissolve 2-acetylnaphthalene (0.1 mol) in 20 mL of 95% (v/v) methanol. Add this solution dropwise to the cold potassium hydroxide solution with constant stirring.

-

Addition of Substituted Benzaldehyde: Dissolve the desired substituted benzaldehyde (0.1 mol) in 20 mL of 95% (v/v) methanol. Add this solution dropwise to the reaction mixture while maintaining the ice-cold temperature and continuous stirring.

-

Reaction and Isolation: Continue stirring the reaction mixture in the ice bath for 2-4 hours. Monitor the reaction progress using thin-layer chromatography. Once the reaction is complete, collect the precipitated product by vacuum filtration.

-

Purification: Wash the crude product with cold water until the washings are neutral to litmus. Dry the product and recrystallize it from a suitable solvent, such as ethanol, to obtain the pure chalcone derivative.

-

Characterization: Determine the melting point of the purified product and confirm its structure using spectroscopic techniques like IR and NMR.

In Vitro Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the naphthalene derivatives in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions or vehicle control. Incubate for 24-72 hours.

-

MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema Test

This model is widely used to screen for the acute anti-inflammatory activity of compounds.

Protocol:

-

Animal Acclimatization: Acclimatize rats for at least one week before the experiment.

-

Compound Administration: Administer the test naphthalene derivative or a standard drug (e.g., indomethacin) orally or intraperitoneally.

-

Induction of Edema: After a specific time (e.g., 30-60 minutes) following compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at specified time intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group (carrageenan only).

In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination

The broth microdilution method is a standard technique for determining the MIC and MBC of antimicrobial agents.

Protocol:

-

Preparation of Compound Dilutions: Prepare a two-fold serial dilution of the naphthalene derivative in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized bacterial suspension (approximately 5 × 10^5 CFU/mL) in the same broth.

-

Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (broth + inoculum) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

MBC Determination: To determine the MBC, take an aliquot from the wells showing no visible growth and plate it on a suitable agar medium. Incubate the plates at 37°C for 24 hours. The MBC is the lowest concentration that results in a 99.9% reduction in the initial inoculum count.

Conclusion and Future Perspectives

Naphthalene and its derivatives represent a highly valuable and versatile scaffold in the field of drug discovery. The extensive research highlighted in this guide demonstrates their significant potential as anticancer, anti-inflammatory, and antimicrobial agents. The structure-activity relationship studies, coupled with the quantitative data presented, offer a solid foundation for the rational design of new and more potent therapeutic candidates.

Future research should focus on several key areas:

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways of novel naphthalene derivatives will be crucial for their development as targeted therapies.

-

Pharmacokinetic and Toxicological Profiling: A thorough understanding of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of these compounds is essential for their translation into clinical candidates.[16][17]

-

Lead Optimization: Continued medicinal chemistry efforts are needed to optimize the potency, selectivity, and pharmacokinetic profiles of promising lead compounds.

-

Clinical Trials: Ultimately, well-designed clinical trials will be necessary to evaluate the safety and efficacy of the most promising naphthalene-based drug candidates in humans.

The continued exploration of the chemical space around the naphthalene core, guided by the principles of medicinal chemistry and aided by the experimental protocols outlined in this guide, holds great promise for the development of the next generation of innovative medicines.

References

- 1. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of novel naphthalene-heterocycle hybrids with potent antitumor, anti-inflammatory and antituberculosis activities - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08526J [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and evaluation of naphthalene-based anticancer agents. [wisdomlib.org]

- 8. ijpsjournal.com [ijpsjournal.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Design, Synthesis, and Biological Evaluation Studies of Novel Naphthalene-Chalcone Hybrids As Antimicrobial, Anticandidal, Anticancer, and VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. New Naphthalene Derivatives from the Mangrove Endophytic Fungus Daldinia eschscholzii MCZ-18 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PMC [pmc.ncbi.nlm.nih.gov]

- 16. walshmedicalmedia.com [walshmedicalmedia.com]

- 17. walshmedicalmedia.com [walshmedicalmedia.com]

2-Ethyl-6-methoxynaphthalene: A Technical Overview of a Naproxen-Related Compound

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethyl-6-methoxynaphthalene is a chemical compound structurally related to the non-steroidal anti-inflammatory drug (NSAID) Naproxen. Primarily documented as an impurity in the synthesis of Naproxen, its independent biological activities remain largely unexplored. This technical guide provides a comprehensive overview of the current knowledge on this compound, focusing on its chemical and physical properties, its relationship to Naproxen, and the potential biological activities of the broader class of methoxynaphthalene derivatives. Due to a significant lack of specific research on this compound, this paper also highlights the existing data gaps to guide future investigational efforts.

Introduction

This compound (CAS No. 21388-17-0) is a naphthalene derivative with a methoxy group at the 6-position and an ethyl group at the 2-position.[1] Its primary significance in the scientific literature is its classification as "Naproxen impurity J" by the European Pharmacopoeia, indicating its presence as a process-related impurity in the manufacturing of Naproxen.[1][2] While the biological activities of Naproxen are well-characterized, stemming from its inhibition of cyclooxygenase (COX) enzymes, the specific pharmacological or toxicological profile of this compound is not well-documented.[3] However, the broader class of 2-methoxynaphthalene derivatives has been investigated for various biological effects, including anti-inflammatory, anticancer, and antifungal properties, suggesting that this compound could possess latent biological activity.[4][5]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is crucial for its identification, handling, and for any future experimental design.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-Methoxy-6-ethylnaphthalene, Naproxen impurity J, Ethylnerolin | [1] |

| CAS Number | 21388-17-0 | [1] |

| Molecular Formula | C₁₃H₁₄O | [1] |

| Molecular Weight | 186.25 g/mol | [1] |

| Appearance | Not explicitly stated, likely a solid | - |

| Purity | ≥98.0% (HPLC) for pharmaceutical impurity standard | [6] |

Relationship to Naproxen

This compound is structurally similar to Naproxen, which is (S)-2-(6-methoxy-2-naphthyl)propionic acid. The key structural difference is the presence of an ethyl group in this compound at the 2-position of the naphthalene ring, whereas Naproxen possesses a propionic acid group at the same position.[3] This structural relationship is the basis for its classification as a Naproxen impurity.

The following diagram illustrates the logical relationship between 2-methoxynaphthalene, this compound, and Naproxen.

References

- 1. This compound | C13H14O | CID 11789931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Naproxen | C14H14O3 | CID 156391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. [Synthesis of 2-methoxynaphthalene derivatives as potential anti-inflammatory agents] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound pharmaceutical impurity standard 21388-17-0 [sigmaaldrich.cn]

An In-depth Technical Guide to the Safety and Hazards of 2-Ethyl-6-methoxynaphthalene

This guide provides a comprehensive overview of the safety and hazards associated with 2-Ethyl-6-methoxynaphthalene, intended for researchers, scientists, and professionals in drug development. The information is compiled from various safety data sheets and toxicological databases.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are essential for understanding the substance's behavior and for developing appropriate handling and storage procedures.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₄O | [1][2] |

| Molecular Weight | 186.25 g/mol | [1][2] |

| CAS Number | 21388-17-0 | [1] |

| Appearance | Data not available | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Flash Point | Data not available | |

| Solubility | Data not available |

GHS Hazard Classification

This compound has been classified according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The following table summarizes its hazard classification.

| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | 4 | Warning | H302: Harmful if swallowed | |

| Acute Toxicity, Dermal | 4 | Warning | H312: Harmful in contact with skin | |

| Acute Toxicity, Inhalation | 4 | Warning | H332: Harmful if inhaled | |

| Hazardous to the aquatic environment, long-term hazard | 4 | None | None | H413: May cause long lasting harmful effects to aquatic life |

Source:[1]

The GHS classification workflow is a logical process that moves from data collection to hazard communication.

Caption: GHS Classification Workflow for Chemical Hazard Identification.

Toxicological Data

| Test | Species | Route | Value | Source |

| LD50 | Rat | Oral | 5000 mg/kg bw | [3] |

| LD50 | Rabbit | Dermal | 3535 mg/kg bw | [3] |

Disclaimer: This data is for a structurally related compound and should be used for informational purposes only. The toxicological properties of this compound have not been fully investigated.

Experimental Protocols

While specific experimental protocols for this compound were not found, this section outlines general methodologies for key acute toxicity experiments, based on established guidelines. These protocols are provided as a reference for researchers who may need to conduct such studies.

Acute Oral Toxicity Study (Up-and-Down Procedure)

-

Purpose: To determine the acute oral toxicity (LD50) of a substance.

-

Test Guideline: OECD Test Guideline 425.

-

Species: Typically female rats.

-

Methodology:

-

Animals are fasted overnight prior to dosing.

-

A single animal is dosed with the test substance at a starting dose level.

-

The animal is observed for signs of toxicity and mortality over a 14-day period.

-

If the animal survives, the next animal is dosed at a higher level. If the animal dies, the next is dosed at a lower level.

-

This sequential dosing continues until the stopping criteria are met.

-

The LD50 is then calculated using the maximum likelihood method.

-

Observations include mortality, clinical signs, body weight changes, and gross necropsy findings.[4]

-

Acute Dermal Toxicity Study

-

Purpose: To determine the acute dermal toxicity (LD50) of a substance.

-

Test Guideline: OECD Test Guideline 402.

-

Species: Typically rats or rabbits.

-

Methodology:

-

The fur is clipped from the dorsal area of the trunk of the test animals.

-

The test substance is applied uniformly over an area that is approximately 10% of the total body surface area.

-

The treated area is covered with a porous gauze dressing and non-irritating tape.

-

The substance is kept in contact with the skin for 24 hours.

-

Animals are observed for signs of toxicity and mortality for 14 days.

-

Dose levels may be adjusted in a stepwise manner to determine the LD50.[4]

-

Observations include mortality, clinical signs, body weight changes, and gross necropsy findings.

-

The following diagram illustrates a generalized workflow for conducting acute toxicity testing.

Caption: Generalized Workflow for Acute Toxicity Testing.

Safety Precautions and Handling

Given the GHS classification, appropriate safety precautions must be taken when handling this compound.

-

Engineering Controls: Use in a well-ventilated area. Facilities should be equipped with an eyewash station and a safety shower.[5]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles.

-

Skin Protection: Wear protective gloves and clothing to prevent skin exposure.

-

Respiratory Protection: If dusts or aerosols are generated, use a NIOSH-approved respirator.

-

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Wash thoroughly after handling.[5]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.

A logical relationship of safety precautions is visualized below.

Caption: Logical Relationship of Safety Precautions for Chemical Handling.

References

An In-depth Technical Guide on the Solubility of 2-Ethyl-6-methoxynaphthalene in Organic Solvents

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 2-Ethyl-6-methoxynaphthalene, a key physicochemical property essential for its application in pharmaceutical and chemical research. Due to the limited availability of public quantitative data, this document provides a comprehensive overview of standardized experimental protocols for determining its solubility in various organic solvents. The presented methodologies, primarily the isothermal equilibrium (shake-flask) method and gravimetric analysis, are detailed to facilitate reproducible and accurate measurements. Furthermore, a structured framework for data presentation is provided to aid in the systematic collection and comparison of solubility data.

Introduction

This compound is a naphthalene derivative with potential applications in organic synthesis and as an intermediate in the development of pharmacologically active compounds. A thorough understanding of its solubility in different organic solvents is paramount for various stages of research and development, including reaction condition optimization, purification via crystallization, formulation development, and analytical method development. The principle of "like dissolves like" suggests that this compound, a largely nonpolar molecule, will exhibit greater solubility in nonpolar organic solvents. However, precise quantitative data is necessary for informed decision-making in a scientific setting.

This guide aims to bridge the current information gap by providing detailed, standardized methodologies for researchers to determine the solubility of this compound in a systematic manner.

Quantitative Solubility Data

As of the compilation of this guide, specific quantitative solubility data for this compound in a range of common organic solvents is not widely published. The following table is therefore presented as a template for researchers to populate with experimentally determined values. It is recommended that all measurements be conducted at a standardized temperature (e.g., 25 °C) and pressure (e.g., atmospheric pressure) to ensure data comparability.

Table 1: Experimentally Determined Solubility of this compound

| Organic Solvent | Chemical Formula | Molar Mass ( g/mol ) | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| e.g., Toluene | C₇H₈ | 92.14 | 25 | Data to be determined | Data to be determined |

| e.g., Hexane | C₆H₁₄ | 86.18 | 25 | Data to be determined | Data to be determined |

| e.g., Ethanol | C₂H₅OH | 46.07 | 25 | Data to be determined | Data to be determined |

| e.g., Acetone | C₃H₆O | 58.08 | 25 | Data to be determined | Data to be determined |

| e.g., Dichloromethane | CH₂Cl₂ | 84.93 | 25 | Data to be determined | Data to be determined |

| e.g., Ethyl Acetate | C₄H₈O₂ | 88.11 | 25 | Data to be determined | Data to be determined |

Experimental Protocols for Solubility Determination